molecular formula C20H32N2O4 B14636801 p-Cymene-2-carboxylic acid, 3-(2-(diethylamino)ethylcarbamoylmethoxy)-, methyl ester CAS No. 53206-91-0

p-Cymene-2-carboxylic acid, 3-(2-(diethylamino)ethylcarbamoylmethoxy)-, methyl ester

Cat. No.: B14636801
CAS No.: 53206-91-0
M. Wt: 364.5 g/mol
InChI Key: DTRYRQSAXWHXNC-UHFFFAOYSA-N
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Description

p-Cymene-2-carboxylic acid, 3-(2-(diethylamino)ethylcarbamoylmethoxy)-, methyl ester: is a complex organic compound with a unique structure that combines aromatic and aliphatic elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-Cymene-2-carboxylic acid, 3-(2-(diethylamino)ethylcarbamoylmethoxy)-, methyl ester typically involves multiple steps:

    Starting Material: The synthesis begins with p-Cymene, a naturally occurring aromatic hydrocarbon.

    p-Cymene is carboxylated to form p-Cymene-2-carboxylic acid.

    Esterification: The carboxylic acid group is then esterified with methanol to form the methyl ester.

    Amidation: The ester is reacted with diethylaminoethylamine to introduce the diethylaminoethylcarbamoylmethoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity. Catalysts and solvents are often used to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring and the aliphatic side chains.

    Reduction: Reduction reactions can target the carbonyl groups in the ester and amide functionalities.

    Substitution: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)

    Substitution Reagents: Halogens (Cl₂, Br₂), Nucleophiles (NH₃, OH⁻)

Major Products

    Oxidation: Formation of carboxylic acids and ketones.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of halogenated derivatives and substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, p-Cymene-2-carboxylic acid, 3-(2-(diethylamino)ethylcarbamoylmethoxy)-, methyl ester is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biological systems.

Medicine

In medicine, the compound has potential applications as a pharmaceutical intermediate. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it valuable for producing polymers and other advanced materials.

Mechanism of Action

The mechanism of action of p-Cymene-2-carboxylic acid, 3-(2-(diethylamino)ethylcarbamoylmethoxy)-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The diethylaminoethylcarbamoylmethoxy group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • p-Cymene-2-carboxylic acid, 3-(2-(dimethylamino)ethylcarbamoylmethoxy)-, methyl ester
  • p-Cymene-2-carboxylic acid, 3-(2-(diethylamino)ethoxy)-, methyl ester

Uniqueness

Compared to similar compounds, p-Cymene-2-carboxylic acid, 3-(2-(diethylamino)ethylcarbamoylmethoxy)-, methyl ester has a unique combination of functional groups that enhance its reactivity and potential applications. The presence of the diethylaminoethylcarbamoylmethoxy group distinguishes it from other derivatives, providing unique chemical and biological properties.

Properties

CAS No.

53206-91-0

Molecular Formula

C20H32N2O4

Molecular Weight

364.5 g/mol

IUPAC Name

methyl 2-[2-[2-(diethylamino)ethylamino]-2-oxoethoxy]-6-methyl-3-propan-2-ylbenzoate

InChI

InChI=1S/C20H32N2O4/c1-7-22(8-2)12-11-21-17(23)13-26-19-16(14(3)4)10-9-15(5)18(19)20(24)25-6/h9-10,14H,7-8,11-13H2,1-6H3,(H,21,23)

InChI Key

DTRYRQSAXWHXNC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC(=O)COC1=C(C=CC(=C1C(=O)OC)C)C(C)C

Origin of Product

United States

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